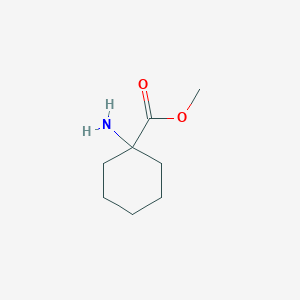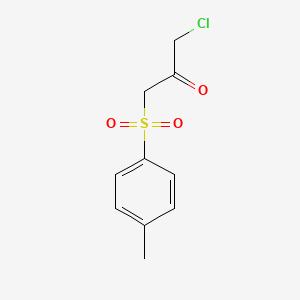amino]-acetic acid CAS No. 706766-56-5](/img/structure/B1308374.png)
[[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid, also known as 5-BTSA, is an organic compound with a unique structure and properties. It is a sulfur-containing acid that is used in a variety of scientific research applications. This compound is of particular interest due to its unique reactivity and its potential for use in a number of synthetic reactions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for [[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid involves the reaction of 5-bromothiophene-2-sulfonyl chloride with methylamine followed by the reaction of the resulting intermediate with glycine.
Starting Materials
5-bromothiophene-2-sulfonyl chloride, methylamine, glycine
Reaction
Step 1: 5-bromothiophene-2-sulfonyl chloride is reacted with excess methylamine in anhydrous dichloromethane at room temperature for 24 hours., Step 2: The resulting intermediate is purified by column chromatography to obtain the N-methylated product., Step 3: The N-methylated product is then reacted with glycine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide in anhydrous dichloromethane at room temperature for 24 hours., Step 4: The reaction mixture is then filtered and the solvent is removed under reduced pressure to obtain the final product, [[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid.
Wissenschaftliche Forschungsanwendungen
[[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It is also used in the synthesis of a range of heterocyclic compounds, such as thiophene and its derivatives. Additionally, [[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid is used as a catalyst in a number of chemical reactions, including the synthesis of polyethylene glycols and the preparation of polyvinyl chloride.
Wirkmechanismus
The mechanism of action of [[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid is not fully understood. It is believed that the sulfur-containing acid acts as a Lewis acid, accepting electrons from other molecules and forming covalent bonds with them. This allows it to act as a catalyst in a number of reactions. Additionally, [[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid is believed to act as a proton acceptor, allowing it to act as an acid in certain reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of [[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid are not fully understood. However, it is believed that the sulfur-containing acid may have a role in the regulation of certain metabolic processes. Additionally, [[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable under a variety of conditions. Additionally, it is relatively non-toxic and is not known to cause any adverse effects. However, [[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid is relatively expensive and may not be suitable for large-scale experiments.
Zukünftige Richtungen
The potential future directions for research on [[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid are varied. One potential direction is the development of new synthetic methods for the production of the acid. Additionally, further research into the biochemical and physiological effects of the acid could lead to new treatments for a variety of diseases. Additionally, further research into the mechanism of action of [[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid could lead to new applications for the acid in a variety of scientific research fields. Finally, further research into the antioxidant properties of the acid could lead to new treatments for a variety of conditions.
Eigenschaften
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO4S2/c1-9(4-6(10)11)15(12,13)7-3-2-5(8)14-7/h2-3H,4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQMCSUBRSQODB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(S1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)





![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)





